molecular formula C12H12N2O2 B2538110 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1784941-97-4

9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B2538110
CAS No.: 1784941-97-4
M. Wt: 216.24
InChI Key: PPYKWOMLHMQMTQ-UHFFFAOYSA-N
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Description

9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that belongs to the class of pyrazinoindoles This compound is characterized by its unique structure, which includes a pyrazine ring fused to an indole moiety, with a methoxy group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one typically involves the reaction of indole derivatives with appropriate reagents to form the pyrazinoindole structure. One common method involves the palladium-catalyzed reaction of N-protected indolylmethyl acetates with soft carbon pronucleophiles . This reaction can be carried out under mild conditions, often at room temperature, and in the presence of a suitable ligand and base.

Another approach involves the use of α-amino acids as starting materials, which undergo sequential reactions to form 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones . This method can be performed under metal-free conditions, making it an environmentally friendly alternative.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted pyrazinoindoles.

Scientific Research Applications

9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific methoxy substitution at the 9th position, which can influence its chemical reactivity and biological activity

Biological Activity

9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C_11H_12N_2O
  • CAS Number : 1784941-97-4

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research indicates that this compound may act through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in various cancer cell lines.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS leads to oxidative stress, contributing to cell death.

Biological Activity Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
UACC-62 (Melanoma)1.85Induces apoptosis and inhibits tubulin polymerization
M14 (Melanoma)1.76Cell cycle arrest in G2/M phase
B16-F10 (Murine Melanoma)6.07Promotes autophagy and apoptosis
HCT-116 (Colon Carcinoma)0.04Inhibits growth via EGFR TK inhibition
MDA-MB-231 (Breast Carcinoma)0.06Induces oxidative stress leading to cell death

Study 1: Efficacy in Melanoma Treatment

A study published in MDPI reported that this compound exhibited significant activity against melanoma cell lines UACC-62 and M14 with IC50 values of 1.85 µM and 1.76 µM respectively. The compound was found to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase, leading to reduced tumor growth in an in vivo B16-F10 murine model without apparent toxicity .

Study 2: Comparative Analysis with Doxorubicin

In another investigation comparing various compounds for anticancer activity, this compound demonstrated comparable efficacy to Doxorubicin against HCT116 and MDA-MB-231 cell lines with IC50 values of approximately 0.04 µM and 0.06 µM respectively. The mechanism involved was primarily through the inhibition of the epidermal growth factor receptor (EGFR), suggesting a targeted approach in cancer therapy .

Properties

IUPAC Name

9-methoxy-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-4-2-3-9-8(11)7-10-12(15)13-5-6-14(9)10/h2-4,7H,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYKWOMLHMQMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C3N2CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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